molecular formula C9H11ClN2O2 B3106925 6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride CAS No. 1609395-51-8

6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride

Cat. No. B3106925
CAS RN: 1609395-51-8
M. Wt: 214.65
InChI Key: QRLFHXBGJRNBPP-UHFFFAOYSA-N
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Description

6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride, also known as AMBMP, is a chemical compound with potential applications in scientific research. It is a heterocyclic organic compound that contains a benzoxazine ring and an amino group. The compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as advantages and limitations for lab experiments, have been studied.

Scientific Research Applications

Chemical Synthesis and Material Science

  • Synthetic Transformations and Ring Transformations : The compound has been utilized in the synthesis of complex heterocyclic structures, demonstrating its versatility in organic synthesis. For instance, research has shown its involvement in ring transformations leading to the creation of spirobenzoxazoles and pyrazolo[1′,5′:3,4][1,2,4]triazino-[5,6-b][1,5]benzoxazepines, highlighting its utility in constructing novel heterocyclic compounds with potential applications in material science and pharmaceuticals (Kurasawa et al., 1988).

  • Reactivity with Acetylenecarboxylic Acid : The compound's reactivity has been explored in reactions with acetylenecarboxylic acids to generate novel oxazinone derivatives. These studies contribute to our understanding of its chemical behavior and potential for creating new materials with unique properties (Iwanami et al., 1964).

Biological Activity and Ecological Impacts

  • Benzoxazinones in Plant Defense : Compounds with a benzoxazinone skeleton, similar to the one , have been extensively studied for their roles in plant defense mechanisms. These compounds exhibit phytotoxic, antimicrobial, antifeedant, antifungal, and insecticidal properties, which are of high interest for their potential agronomic utility. The synthesis, degradation, and ecological roles of these compounds have been thoroughly reviewed, emphasizing their significance in the natural defense systems of plants and their potential applications in agriculture (Macias et al., 2006).

  • Antibacterial Activity : The synthesis and evaluation of benzoxazine analogues, including derivatives of the compound , have revealed antibacterial activity against various bacterial strains. This highlights its potential as a scaffold for developing new antibacterial agents, contributing to the ongoing search for novel antimicrobials in the fight against drug-resistant bacteria (Kadian et al., 2012).

Corrosion Inhibition

  • Corrosion Inhibition Properties : The derivatives of benzoxazinone, related to the compound under discussion, have been studied for their corrosion inhibition properties on mild steel in acidic environments. These studies provide insights into the compound's potential applications in protecting materials from corrosion, which is crucial for extending the lifespan of metal components in various industries (Kadhim et al., 2017).

properties

IUPAC Name

6-amino-8-methyl-4H-1,4-benzoxazin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.ClH/c1-5-2-6(10)3-7-9(5)13-4-8(12)11-7;/h2-3H,4,10H2,1H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRLFHXBGJRNBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC(=O)N2)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 2
6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 3
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6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 4
6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 5
6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride
Reactant of Route 6
6-Amino-8-methyl-2h-1,4-benzoxazin-3(4h)-one hydrochloride

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